4-Iodocyclohexanamine hydrochloride
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Overview
Description
4-Iodocyclohexanamine hydrochloride is a chemical compound with the molecular formula C6H13ClIN. It is a derivative of cyclohexanamine, where an iodine atom is substituted at the fourth position of the cyclohexane ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodocyclohexanamine hydrochloride typically involves the iodination of cyclohexanamine. One common method includes the reaction of cyclohexanamine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions: 4-Iodocyclohexanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclohexanamines, while oxidation can produce cyclohexanone derivatives .
Scientific Research Applications
4-Iodocyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 4-Iodocyclohexanamine hydrochloride involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity and selectivity towards certain biological targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes through its unique chemical structure .
Comparison with Similar Compounds
4-Bromocyclohexanamine Hydrochloride: Similar structure with a bromine atom instead of iodine.
4-Chlorocyclohexanamine Hydrochloride: Contains a chlorine atom in place of iodine.
4-Fluorocyclohexanamine Hydrochloride: Features a fluorine atom instead of iodine.
Comparison: 4-Iodocyclohexanamine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
4-iodocyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHRKYVNMVEQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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